PF-04822163
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Overview
Description
PF-04822163 is a potent PDE1 inhibitor (PDE1B IC50 = 0.0024 μM),
Scientific Research Applications
Plasma Focus Research : Plasma focus (PF) research has seen contributions from several groups worldwide. This research is significant in fields like non-destructive tests, substance detection, and applications in biology and material sciences (Soto, 2005).
Applications in High-Energy-Density Physics : PF research, particularly on facilities like PF-3 at the Kurchatov Institute, has provided new opportunities for studies in high-energy-density physics. This includes research on foam liners, tungsten wire arrays dynamics, and load formation using fine-disperse particles (Krauz, 2006).
Fault Detection in Nonlinear Systems : The intelligent particle filter (IPF), a modified version of the general particle filter (PF), shows potential in estimating hidden states of nonlinear and/or non-Gaussian systems. This could be relevant in various research fields, including those related to chemical compounds (Yin & Zhu, 2015).
Oxy-Fuel Combustion Research : Research in oxy-fuel combustion of pulverized fuels (PF) is vital for CO2 capture from power plants. This area might intersect with chemical research for environmental applications (Yin & Yan, 2016).
Pulsed Power Technology : Studies on plasma foci (PFs) and pulsed power technology are instrumental in creating dense hot plasmas for various applications, including rock fragmentation and radiation for radiography (Soto et al., 2008).
Procedural Fidelity in Behavioral Research : Procedural fidelity (PF) in research, which ensures the implementation of a research plan as intended, is critical for determining the effectiveness of interventions (Ledford & Gast, 2014).
Epistasis in Autoimmune Diseases : Research on pemphigus foliaceus (PF), an autoimmune disease, demonstrates complex genetic interactions, which could be analogous to interactions in chemical compounds (Martel et al., 2002).
Properties
CAS No. |
1798334-07-2 |
---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.807 |
IUPAC Name |
(S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline |
InChI |
InChI=1S/C19H17ClN2O2/c1-23-16-8-7-14-17(21-10-22-18(14)19(16)24-2)13-6-4-11-3-5-12(20)9-15(11)13/h3,5,7-10,13H,4,6H2,1-2H3/t13-/m0/s1 |
InChI Key |
MMLGZRFGZAYZTE-ZDUSSCGKSA-N |
SMILES |
COC1=C2C(C([C@H]3CCC4=C3C=C(Cl)C=C4)=NC=N2)=CC=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-04822163; PF 04822163; PF04822163; PF-4822163; PF 4822163; PF4822163. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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